molecular formula C9H12FN B12122460 4-(2-Fluoropropan-2-yl)aniline

4-(2-Fluoropropan-2-yl)aniline

Cat. No.: B12122460
M. Wt: 153.20 g/mol
InChI Key: RTQASZDLZYOMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoropropan-2-yl)aniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-fluoropropan-2-yl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Fluoropropan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 4-fluoroaniline with 2-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropropan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(2-Fluoropropan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar in structure but lacks the 2-fluoropropan-2-yl group.

    4-(2-Bromopropan-2-yl)aniline: Contains a bromine atom instead of fluorine.

    4-(2-Chloropropan-2-yl)aniline: Contains a chlorine atom instead of fluorine.

Uniqueness

4-(2-Fluoropropan-2-yl)aniline is unique due to the presence of the 2-fluoropropan-2-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)aniline

InChI

InChI=1S/C9H12FN/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3

InChI Key

RTQASZDLZYOMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.